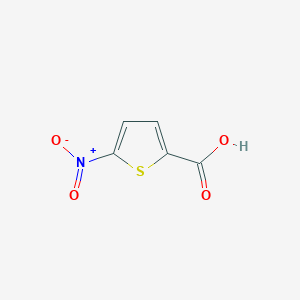![molecular formula C12H17N B180998 N-[(4-ethylphenyl)methyl]prop-2-en-1-amine CAS No. 893570-33-7](/img/structure/B180998.png)
N-[(4-ethylphenyl)methyl]prop-2-en-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-ethylphenyl)methyl]prop-2-en-1-amine, or EPMPA, is an organic compound with a unique chemical structure. It is a derivative of the amino acid propanoic acid, and has various uses in scientific research and laboratory experiments.
作用机制
EPMPA has several unique properties that make it useful in scientific research. It has been found to be a reversible inhibitor of several enzymes, including cytochrome P450 and UDP-glucuronosyltransferase. It has also been found to be an effective substrate for several enzymes, including acetylcholinesterase, choline acetyltransferase, and monoamine oxidase.
Biochemical and Physiological Effects
EPMPA has been found to have several biochemical and physiological effects. It has been found to act as an agonist of the 5-HT1A receptor, and to inhibit the release of norepinephrine and dopamine. It has also been found to act as an antagonist of the 5-HT2A receptor, and to inhibit the release of acetylcholine. In addition, it has been found to have anti-inflammatory and anti-oxidant effects, and to act as an inhibitor of the enzyme acetylcholinesterase.
实验室实验的优点和局限性
EPMPA has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. In addition, it has a wide range of applications in scientific research, and can be used in a variety of experiments. However, it is also relatively unstable and can degrade over time. In addition, it can be toxic in high concentrations, and can cause adverse effects in humans.
未来方向
There are several potential future directions for research involving EPMPA. One potential direction is to further explore its potential as an inhibitor of enzymes involved in drug metabolism. Another potential direction is to explore its potential as an agonist of the 5-HT1A receptor, and to study its effects on the release of neurotransmitters. In addition, further research could be done to explore its potential as an anti-inflammatory and anti-oxidant agent, and to study its effects on the human body. Finally, further research could be done to explore its potential as an inhibitor of acetylcholinesterase, and to study its effects on cognitive function.
合成方法
EPMPA can be synthesized using a two-step process. First, 4-ethylphenylmagnesium bromide is reacted with prop-2-en-1-amine to form EPMPA. This reaction is performed in anhydrous ethyl ether at 0°C, and the product is then isolated and purified by column chromatography. This method has been used in a variety of experiments and has been found to be effective in producing EPMPA.
科学研究应用
EPMPA has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including other amino acids and peptides. It has also been used as a substrate in enzymatic studies, and as a ligand in protein-ligand binding assays. In addition, it has been studied as an inhibitor of enzymes involved in the metabolism of drugs in the human body.
属性
IUPAC Name |
N-[(4-ethylphenyl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-3-9-13-10-12-7-5-11(4-2)6-8-12/h3,5-8,13H,1,4,9-10H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXQMDLWYRORLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406003 |
Source


|
| Record name | N-[(4-ethylphenyl)methyl]prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893570-33-7 |
Source


|
| Record name | N-[(4-ethylphenyl)methyl]prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[(2-Hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B180934.png)




